molecular formula C6H5ClIN B137281 2-Chloro-4-iodoaniline CAS No. 42016-93-3

2-Chloro-4-iodoaniline

Cat. No.: B137281
CAS No.: 42016-93-3
M. Wt: 253.47 g/mol
InChI Key: MYDAOWXYGPEPJT-UHFFFAOYSA-N
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Description

2-Chloro-4-iodoaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClIN and its molecular weight is 253.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137040. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

2-Chloro-4-iodoaniline and its halogenated counterparts, including bromo, chloro, and ethynyl derivatives, are studied for their structural properties in crystal formation. The difference in isomorphism between iodoaniline and its counterparts like bromoaniline and chloroaniline is attributed to conditional isomorphism, making them subjects of interest in crystallography and materials science (Dey & Desiraju, 2004).

Chemical Synthesis and Reactions

This compound serves as a bifunctional substrate in palladium-catalysed carbonylation reactions. Depending on the substituents, this leads to the synthesis of compounds like 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives. Additionally, in aminocarbonylation reactions involving primary and secondary amines, 2-ketocarboxamides are produced (Ács et al., 2006).

Electrochemical Studies

The electrochemical oxidation of 4-iodoaniline, among other halogenated anilines, has been extensively studied. Understanding the oxidation mechanisms and identifying oxidation products are crucial for applications in electrochemical synthesis and environmental chemistry. These studies contribute to knowledge on halogenated anilines' behavior in various conditions, influencing their practical applications in chemical industries (Kádár et al., 2001).

Environmental Impact and Biodegradation

This compound and its analogs like 2-chloro-4-nitroaniline are examined for their environmental impacts, particularly focusing on their biodegradation pathways. Bacterial strains like Geobacter sp. KT7 and Thauera aromatica KT9 have been studied for their ability to utilize these compounds as carbon and nitrogen sources under anaerobic conditions. The intricate network of degradation pathways offers insights into bioremediation strategies for these industrially significant compounds (Duc, 2019).

Safety and Hazards

2-Chloro-4-iodoaniline is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to GHS classification . It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDAOWXYGPEPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962158
Record name 2-Chloro-4-iodoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42016-93-3
Record name 2-Chloro-4-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42016-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-chloro-4-iodo-
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Record name 42016-93-3
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Record name 2-Chloro-4-iodoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the crystal structure of 2-chloro-4-iodoaniline?

A1: The crystal structure of this compound has been determined using X-ray diffraction. It reveals that the molecule does not exhibit strong intermolecular interactions like hydrogen bonding or iodine-iodine interactions, despite the presence of an amino group and an iodine atom []. The crystal structure is primarily stabilized by weaker interactions involving the amine group as a hydrogen bond donor and nitrogen or halogen atoms as acceptors [].

Q2: What is the role of this compound in the synthesis of cobimetinib?

A2: this compound is a key intermediate in the synthesis of cobimetinib, a medication used to treat certain types of melanoma []. It reacts with a precursor molecule, [2,3,4-trifluorophenyl][3-hydroxy-3-(2S)-N-Boc-2-piperidyl-1-azetidinyl]ketone, in a substitution reaction. This step is crucial for incorporating the specific chemical structure of this compound into the final cobimetinib molecule [].

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